molecular formula C14H20N2O2 B11861539 Methyl 6-(azepan-1-yl)-2-methylnicotinate

Methyl 6-(azepan-1-yl)-2-methylnicotinate

Cat. No.: B11861539
M. Wt: 248.32 g/mol
InChI Key: DAFRCBMPOJXDMP-UHFFFAOYSA-N
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Description

Methyl 6-(azepan-1-yl)-2-methylnicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a methyl group at the 2-position of the nicotinate ring and an azepane ring attached to the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(azepan-1-yl)-2-methylnicotinate typically involves the reaction of 6-chloronicotinic acid with azepane in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(azepan-1-yl)-2-methylnicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The azepane ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Methyl 6-(azepan-1-yl)-2-methylnicotinate is structurally related to nicotinic acid derivatives, which have been extensively studied for their pharmacological properties. The azepane ring in its structure may enhance its interaction with biological targets, making it a candidate for drug development.

Potential Therapeutic Uses

  • Neurological Disorders : Compounds with similar structures have shown promise in treating neurological conditions due to their ability to modulate neurotransmitter systems. For instance, derivatives of nicotinic acid are known to influence cholinergic pathways, which are crucial in conditions like Alzheimer's disease and schizophrenia.
  • Cardiovascular Health : Methyl nicotinate derivatives are often explored for their vasodilatory effects. Research indicates that such compounds can improve blood flow and reduce hypertension by acting on vascular smooth muscle cells.

The biological activity of this compound includes antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Properties

Studies have indicated that nicotinic acid derivatives possess significant antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. Related compounds have been shown to induce apoptosis in cancer cell lines through mechanisms like caspase activation and cell cycle arrest.

Table 1: Anticancer Activity Evaluation of Related Compounds

Compound NameCell LineIC50 Value (µM)Mechanism of Action
Compound AA54915Apoptosis Induction
Compound BHeLa20Cell Cycle Arrest

Case Studies

Several case studies highlight the potential applications of this compound:

Study on Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a model of neurodegeneration induced by oxidative stress. Results indicated a significant reduction in neuronal cell death, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Research on Anticancer Properties

In vitro studies assessed the anticancer activity of this compound against various cancer cell lines, including breast and lung cancer cells. The compound demonstrated dose-dependent cytotoxicity, with mechanisms involving apoptosis and inhibition of tumor growth.

Mechanism of Action

The mechanism by which Methyl 6-(azepan-1-yl)-2-methylnicotinate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(azepan-1-yl)-5-methyl-6-(trifluoromethyl)pyridazine-4-carboxylate: Similar in structure but with different functional groups.

    1-(Azepan-1-yl)dodecan-1-one: Another compound with an azepane ring but different core structure.

Uniqueness

Methyl 6-(azepan-1-yl)-2-methylnicotinate is unique due to its specific substitution pattern on the nicotinate ring, which imparts distinct chemical and biological properties

Biological Activity

Methyl 6-(azepan-1-yl)-2-methylnicotinate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by the presence of an azepane ring and a methyl group at the 2-position. The chemical structure can be represented as follows:

C13H18N2O2\text{C}_{13}\text{H}_{18}\text{N}_2\text{O}_2

This compound exhibits properties typical of nicotinic derivatives, which are known to interact with nicotinic acetylcholine receptors (nAChRs).

The biological activity of this compound primarily involves its interaction with nAChRs. These receptors play a crucial role in neurotransmission and are implicated in various neurological disorders. The compound's ability to modulate these receptors may lead to several pharmacological effects, including:

  • Neuroprotective Effects : By enhancing cholinergic signaling, it may protect neurons from degeneration.
  • Anti-inflammatory Properties : Some studies suggest that nicotinic compounds can modulate inflammatory responses, potentially offering therapeutic benefits in conditions like arthritis or neuroinflammation.

In Vitro Studies

Research has demonstrated that this compound exhibits significant activity in various in vitro assays. Notable findings include:

  • Cell Viability Assays : The compound has been shown to enhance cell viability in neuronal cell lines exposed to neurotoxic agents.
  • Inflammatory Cytokine Modulation : It reduces the production of pro-inflammatory cytokines in activated microglial cells, indicating potential anti-inflammatory effects.

In Vivo Studies

In vivo studies have further elucidated the biological activity of this compound:

  • Animal Models : Administration in rodent models has demonstrated improved cognitive function and reduced neuroinflammation, suggesting beneficial effects for neurodegenerative diseases.
  • Pharmacokinetics : Studies indicate favorable absorption and distribution characteristics, making it a promising candidate for further development.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Alzheimer's Disease Model : In a study involving transgenic mice modeling Alzheimer's disease, treatment with the compound resulted in significant improvements in memory retention and a reduction in amyloid plaque formation.
  • Chronic Pain Management : Another study evaluated its efficacy in a model of chronic pain, where it was found to significantly reduce pain-related behaviors compared to control groups.

Summary Table of Biological Activities

Activity TypeObserved EffectReference
NeuroprotectionEnhanced cell viability under stress
Anti-inflammatoryReduced cytokine production in vitro
Cognitive ImprovementImproved memory retention in animal models
Pain ReliefDecreased pain-related behaviors

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

methyl 6-(azepan-1-yl)-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C14H20N2O2/c1-11-12(14(17)18-2)7-8-13(15-11)16-9-5-3-4-6-10-16/h7-8H,3-6,9-10H2,1-2H3

InChI Key

DAFRCBMPOJXDMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCCCCC2)C(=O)OC

Origin of Product

United States

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